1-Aminoimidazolidine-2-thione
Overview
Description
1-Aminoimidazolidine-2-thione is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure It is a derivative of imidazolidine, characterized by the presence of an amino group at the first position and a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoimidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of 2-aminoethylhydrazine with carbon disulfide in the presence of an alkali hydroxide . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Aminoimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
1-Aminoimidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Aminoimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Imidazolidine-2-thione: Lacks the amino group at the first position but shares the thione group at the second position.
Imidazole-2-thione: Contains a similar thione group but differs in the ring structure and substitution pattern.
Uniqueness: 1-Aminoimidazolidine-2-thione is unique due to the presence of both an amino group and a thione group within the same molecule. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds .
Properties
IUPAC Name |
1-aminoimidazolidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3S/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZWDCOZDRQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500907 | |
Record name | 1-Aminoimidazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4697-42-1 | |
Record name | 1-Aminoimidazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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